molecular formula C10H15N3OS B15257394 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde

2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde

Cat. No.: B15257394
M. Wt: 225.31 g/mol
InChI Key: FDQWRBBUNIDEMR-UHFFFAOYSA-N
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Description

2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring, a piperazine moiety, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde typically involves the reaction of 4-methylpiperazine with a thiazole derivative. One common method includes the use of 4-methylpiperazine and 2-bromo-1,3-thiazole-4-carbaldehyde under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained at room temperature or slightly elevated.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid.

    Reduction: 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its thiazole ring and piperazine moiety provide a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C10H15N3OS/c1-12-2-4-13(5-3-12)6-10-11-9(7-14)8-15-10/h7-8H,2-6H2,1H3

InChI Key

FDQWRBBUNIDEMR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=NC(=CS2)C=O

Origin of Product

United States

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